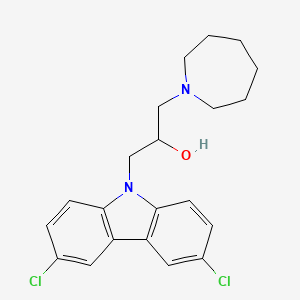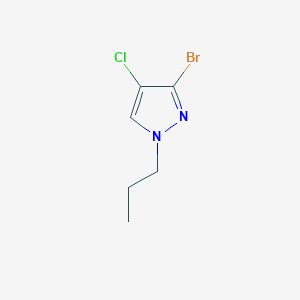
1-(azepan-1-yl)-3-(3,6-dichloro-9H-carbazol-9-yl)propan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(azepan-1-yl)-3-(3,6-dichloro-9H-carbazol-9-yl)propan-2-ol is a synthetic organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic electronics.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(azepan-1-yl)-3-(3,6-dichloro-9H-carbazol-9-yl)propan-2-ol typically involves the following steps:
Formation of the Carbazole Core: The carbazole core can be synthesized through various methods, including the Buchwald-Hartwig amination or the Ullmann reaction, using appropriate starting materials and catalysts.
Introduction of the Dichloro Substituents: The dichloro groups can be introduced via electrophilic aromatic substitution reactions using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Azepane Ring: The azepane ring can be attached through nucleophilic substitution reactions, where the carbazole derivative reacts with an azepane-containing reagent under basic conditions.
Formation of the Propanol Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反应分析
Types of Reactions
1-(azepan-1-yl)-3-(3,6-dichloro-9H-carbazol-9-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The propanol group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The dichloro groups can be reduced to form the corresponding dihydrocarbazole derivative using reducing agents such as palladium on carbon and hydrogen gas.
Substitution: The azepane ring can undergo nucleophilic substitution reactions with various electrophiles to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Palladium on carbon, hydrogen gas, lithium aluminum hydride, or sodium borohydride.
Substitution: Various electrophiles such as alkyl halides, acyl halides, or sulfonyl chlorides.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Dihydrocarbazole derivatives.
Substitution: Functionalized azepane derivatives.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: As a potential bioactive compound with antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: As a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.
Industry: As a component in the production of advanced materials such as organic semiconductors, light-emitting diodes (LEDs), and photovoltaic cells.
作用机制
The mechanism of action of 1-(azepan-1-yl)-3-(3,6-dichloro-9H-carbazol-9-yl)propan-2-ol would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.
相似化合物的比较
Similar Compounds
1-(azepan-1-yl)-3-(9H-carbazol-9-yl)propan-2-ol: Lacks the dichloro substituents, which may affect its biological activity and chemical reactivity.
1-(piperidin-1-yl)-3-(3,6-dichloro-9H-carbazol-9-yl)propan-2-ol: Contains a piperidine ring instead of an azepane ring, which may influence its pharmacokinetic properties and target specificity.
1-(azepan-1-yl)-3-(3,6-dichloro-9H-carbazol-9-yl)ethanol: Has an ethanol group instead of a propanol group, which may alter its solubility and reactivity.
Uniqueness
1-(azepan-1-yl)-3-(3,6-dichloro-9H-carbazol-9-yl)propan-2-ol is unique due to the presence of both the azepane ring and the dichloro-substituted carbazole core, which may confer distinct biological activities and chemical properties compared to similar compounds.
属性
分子式 |
C21H24Cl2N2O |
|---|---|
分子量 |
391.3 g/mol |
IUPAC 名称 |
1-(azepan-1-yl)-3-(3,6-dichlorocarbazol-9-yl)propan-2-ol |
InChI |
InChI=1S/C21H24Cl2N2O/c22-15-5-7-20-18(11-15)19-12-16(23)6-8-21(19)25(20)14-17(26)13-24-9-3-1-2-4-10-24/h5-8,11-12,17,26H,1-4,9-10,13-14H2 |
InChI 键 |
DXKYCRWEFUUADQ-UHFFFAOYSA-N |
规范 SMILES |
C1CCCN(CC1)CC(CN2C3=C(C=C(C=C3)Cl)C4=C2C=CC(=C4)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(1Z)-1-(2,5-dihydroxyphenyl)ethylidene]pyridine-3-carbohydrazide](/img/structure/B11711071.png)
![2,2'-[1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane-7,16-diylbis(2-oxo-2,1-ethanediyl)]bis(1H-isoindole-1,3(2H)-dione)](/img/structure/B11711073.png)
![(5E)-3-(4-Ethoxyphenyl)-5-{[5-(2-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11711080.png)
![5-chloro-N-(4-chlorophenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B11711085.png)

![Ethyl 4-[[(2-amino-6-benzothiazolyl)carbonyl]amino]benzoate](/img/structure/B11711107.png)
![(5E)-5-[(2-chlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11711118.png)
![4-methyl-N-[2-(2,4,6-trinitrophenyl)ethyl]aniline](/img/structure/B11711121.png)
![3-nitro-N-[2,2,2-trichloro-1-(4-morpholinyl)ethyl]benzamide](/img/structure/B11711126.png)

![(5E)-5-[4-(benzyloxy)-3-ethoxybenzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11711149.png)
![(5Z)-5-{[5-(4-Bromophenyl)furan-2-YL]methylidene}-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11711161.png)
![2-methyl-N-(2,2,2-trichloro-1-{[(4-methoxyphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11711166.png)
![[4-(Naphthalen-2-ylsulfonylamino)phenyl] benzoate](/img/structure/B11711173.png)
